molecular formula C12H13NO2 B8766330 {5-[(Phenylamino)methyl]furan-2-yl}methanol

{5-[(Phenylamino)methyl]furan-2-yl}methanol

Cat. No. B8766330
M. Wt: 203.24 g/mol
InChI Key: KDRBIONMWYAWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(Phenylamino)methyl]furan-2-yl}methanol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality {5-[(Phenylamino)methyl]furan-2-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(Phenylamino)methyl]furan-2-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

{5-[(Phenylamino)methyl]furan-2-yl}methanol

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[5-(anilinomethyl)furan-2-yl]methanol

InChI

InChI=1S/C12H13NO2/c14-9-12-7-6-11(15-12)8-13-10-4-2-1-3-5-10/h1-7,13-14H,8-9H2

InChI Key

KDRBIONMWYAWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, the resulting mixture of acetic acid 5-phenylaminomethyl-furan-2-ylmethyl ester and aniline (2.91 g) as well as potassium carbonate (3.28 g, 23.7 mmol) were suspended in methanol (60 mL), and the solution was stirred overnight at room temperature. The reaction solution was evaporated in vacuo, water and ethyl acetate were added to the residue, the organic layer was partitioned, washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:1), and the title compound (1.99 g, 9.79 mmol, 82%) was obtained as a colorless oil.
Name
acetic acid 5-phenylaminomethyl-furan-2-ylmethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
82%

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